
2-Amino-5-methylphenol
Overview
Description
2-Amino-5-methylphenol is an organic compound with the molecular formula C7H9NO. It is also known by other names such as 2-Hydroxy-4-methylaniline, 4-Amino-3-hydroxytoluene, and 6-Amino-m-cresol . This compound is a derivative of phenol and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methylphenol can be synthesized through several methods. One common method involves the nitration of 2-methylphenol (o-cresol) to form 2-methyl-5-nitrophenol, followed by reduction of the nitro group to an amino group . The reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon or by using reducing agents like iron powder in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-5-nitrophenol. This process is typically conducted in a reaction vessel under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Amino-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound has been studied for its interactions with proteins and enzymes.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylphenol involves its interaction with various molecular targets. For instance, it reacts with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, which has been shown to inhibit the proliferation of Poliovirus in Vero cells . The compound is also converted to dihydrophenoxazinone by purified human hemoglobin .
Comparison with Similar Compounds
2-Amino-5-methylphenol can be compared with other similar compounds such as:
- 2-Amino-4-methylphenol
- 2-Amino-5-chlorophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-methylphenol
Uniqueness
What sets this compound apart is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific dyes and pharmaceuticals that require this precise molecular structure .
Biological Activity
2-Amino-5-methylphenol, also known as 6-amino-m-cresol, is an organic compound with significant biological activity. It has been studied for its potential applications in various fields, including pharmaceuticals and cosmetics. This article provides a comprehensive overview of the biological activities associated with this compound, including its mutagenicity, antioxidant properties, and antibacterial effects.
- Chemical Formula : C7H9N1O
- Molecular Weight : 135.15 g/mol
- CAS Number : 2835-98-5
Mutagenicity and Genotoxicity
This compound has been evaluated for its mutagenic potential using the Ames test, which assesses the mutagenic effects of compounds on bacterial strains. The results indicate that:
- Mutagenic Activity : The compound showed mutagenic effects in Salmonella typhimurium strain TA100 both in the absence and presence of S9 metabolic activation. A concentration-dependent increase in revertant colonies was observed, suggesting that it can induce gene mutations under specific conditions .
- Toxicity Observations : Toxicity was noted at concentrations starting from 1000 µg/plate, with significant suppression of bacterial growth at higher concentrations .
Antioxidant Activity
Research has demonstrated that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. The compound's antioxidant activity was assessed using various assays:
- DPPH Scavenging Activity : This assay measures the ability of a substance to donate hydrogen to radical species. This compound demonstrated significant scavenging activity, indicating its potential as an effective antioxidant .
- Other Radical Scavenging Assays : Additional evaluations included hydroxyl, nitric oxide, and superoxide radical scavenging activities, where the compound also showed promising results .
Antibacterial Activity
The antibacterial properties of this compound have been explored, particularly its derivatives. Studies have indicated that:
- Broad-spectrum Antibacterial Effects : Derivatives of this compound exhibited notable antibacterial activity against various bacterial strains. The synthesis of these derivatives involved nucleophilic substitution reactions, which enhanced their efficacy .
- Mechanism of Action : While specific mechanisms are still under investigation, the structural modifications of the parent compound appear to enhance its interaction with bacterial cell membranes or metabolic pathways .
Case Study 1: Mutagenicity Assessment
A study conducted under OECD guidelines assessed the mutagenic potential of this compound using multiple bacterial strains. The findings confirmed that the compound induced mutations in Salmonella typhimurium TA100, emphasizing the need for caution in its use in consumer products .
Case Study 2: Antioxidant Efficacy
In a comparative study evaluating various antioxidants, this compound was found to be comparable to established antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) in terms of radical scavenging capacity . This positions it as a potential candidate for formulations aimed at reducing oxidative stress.
Case Study 3: Antibacterial Derivatives
Research into novel derivatives of this compound highlighted their enhanced antibacterial properties against resistant bacterial strains. These findings suggest that further exploration into derivative synthesis could lead to new therapeutic agents .
Summary Table of Biological Activities
Q & A
Q. Basic: What experimental precautions are critical when handling 2-amino-5-methylphenol in synthetic chemistry workflows?
This compound requires strict adherence to safety protocols due to its classification as a skin/eye irritant (Category 2) and specific target organ toxicity (Category 3) under GHS guidelines. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
- Storage : Keep in a cool, dry place away from oxidizers and acids to prevent unintended reactions.
Q. Basic: How can computational methods (e.g., DFT) be applied to analyze the vibrational spectra of this compound?
Density Functional Theory (DFT) with hybrid functionals like B3LYP is widely used to model vibrational modes. Steps include:
- Geometry Optimization : Start with HF/DFT to minimize molecular energy.
- Frequency Calculations : Compare computed IR/Raman spectra (e.g., harmonic frequencies) to experimental FTIR/Raman data.
- Basis Sets : Use 6-31G(d,p) for balancing accuracy and computational cost.
Studies show a <5% deviation between DFT-predicted and observed spectra, validating its utility for structural assignments .
Q. Advanced: How can researchers resolve contradictions in catalytic activity data involving this compound in Schiff base synthesis?
Contradictions often arise from reaction conditions (e.g., solvent polarity, metal ion coordination). Methodological strategies include:
- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis or NMR.
- X-Ray Crystallography : Resolve ligand-metal coordination geometry (e.g., monoclinic P21/c space group in Ni(II) complexes) to identify steric/electronic effects .
- Control Experiments : Test alternative metal salts (e.g., FeCl3 vs. PdCl2) to isolate redox vs. Lewis acid roles .
Q. Advanced: What methodologies are recommended for evaluating the bioactivity of this compound derivatives in antiviral studies?
- In-Vitro Assays : Use cell lines (e.g., Vero cells) to quantify viral inhibition (e.g., poliovirus plaque reduction).
- Mechanistic Probes : Track oxidative coupling products (e.g., phenoxazinones) via HPLC-MS to correlate bioactivity with metabolite formation .
- Enzyme Interactions : Employ fluorescence quenching or isothermal titration calorimetry (ITC) to study binding with hemoglobin or viral proteases .
Q. Basic: How can researchers distinguish this compound from its structural isomers (e.g., 3-amino-5-methylphenol) analytically?
- NMR Spectroscopy : Compare aromatic proton splitting patterns; this compound shows distinct meta-coupling (J = 2–3 Hz) between NH2 and CH3 groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate exact masses (e.g., 123.15 g/mol vs. 137.18 g/mol for homologs).
- X-Ray Diffraction : Resolve crystal packing differences (e.g., hydrogen-bonding networks) .
Q. Advanced: What strategies optimize the synthesis of macrocyclic Schiff base ligands derived from this compound?
- Template Effects : Use transition metals (e.g., Ni²⁺) to preorganize ligands during cyclization.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imine condensation yields.
- Catalytic Additives : Employ acetic acid to accelerate NH/OH exchange in unusual pathways .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) isolates pure macrocycles .
Q. Basic: What are the best practices for interpreting GHS hazard data for this compound in academic risk assessments?
- Cross-Reference SDS : Verify GHS codes (e.g., H319 for eye irritation) against multiple SDS sources (e.g., Aladdin, MedChemExpress).
- Toxicity Thresholds : Compare LD50 values (oral/dermal) from in-vivo studies to establish safe handling limits.
- Waste Disposal : Follow EPA guidelines for amine-containing phenols (e.g., neutralization before aqueous disposal) .
Properties
IUPAC Name |
2-amino-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPJEHJGFKWRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182594 | |
Record name | 6-Amino-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-98-5 | |
Record name | 2-Amino-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-m-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2835-98-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-M-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCG4ES2A26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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